potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety linked to a benzenesulfonate group, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-hydrazinobenzenesulfonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the hydrazone linkage. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in alcohol or ether solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Sulfonic acids, oxidized benzylidene derivatives.
Reduction: Hydrazine derivatives, reduced benzylidene compounds.
Substitution: Substituted benzylidene hydrazones, sulfonate-replaced products.
Scientific Research Applications
Potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazone linkages and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.
Mechanism of Action
The mechanism of action of potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions or proteins, modulating their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Potassium 2-hydroxy-4-methoxybenzoate: Shares similar structural features but lacks the hydrazone linkage.
Potassium 4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate: A closely related compound with slight variations in the benzylidene moiety.
Uniqueness
Potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydrazone and sulfonate groups allows for versatile applications in various fields, setting it apart from similar compounds.
Properties
IUPAC Name |
potassium;4-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S.K/c1-21-13-4-2-3-10(14(13)17)9-15-16-11-5-7-12(8-6-11)22(18,19)20;/h2-9,16-17H,1H3,(H,18,19,20);/q;+1/p-1/b15-9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRKTEYDGRQYNH-NSPIFIKESA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=CC=C(C=C2)S(=O)(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13KN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.